(5-Fluorobiphenyl-2-yl)methanamine
Description
Strategic Importance of Biphenyl (B1667301) and Methanamine Scaffolds in Bioactive Molecules
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry. mdpi.comnih.gov It is a core component in numerous natural products and therapeutic agents, valued for its rigid conformation which can facilitate high-affinity binding to biological targets. namiki-s.co.jp Derivatives of biphenyl have demonstrated a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer effects. nih.gov Beyond medicine, the biphenyl unit is integral to materials science, forming the basis for liquid crystals and organic light-emitting diodes (OLEDs) due to its structural rigidity and electronic properties. mdpi.com
The methanamine (or aminomethyl) group, a primary amine attached to a methyl linker, is a fundamental pharmacophore. Its primary amine is basic and typically protonated at physiological pH, allowing it to form strong ionic and hydrogen-bonding interactions with biological targets such as enzymes and receptors. This group can significantly enhance water solubility and provides a reactive handle for chemists to build more complex molecular architectures. The combination of a rigid aromatic scaffold with a flexible, interactive aminomethyl group is a common strategy in the design of bioactive compounds.
Contextualizing Fluorine Incorporation in Lead Compound Optimization
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for optimizing physicochemical and pharmacokinetic properties. The presence of even a single fluorine atom can have profound effects on a molecule's biological profile.
One of the primary benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family. Placing a fluorine atom at a site that is otherwise susceptible to oxidative metabolism can block this pathway, prolonging the drug's half-life and improving its in vivo efficacy.
| Property Affected | Effect of Fluorination | Scientific Rationale | Reference |
|---|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond blocks sites susceptible to enzymatic oxidation. | |
| Binding Affinity | Often Increased | Fluorine can form favorable dipole interactions and hydrogen bonds with protein targets. | |
| pKa Modulation | Altered | The strong electron-withdrawing nature of fluorine lowers the pKa of nearby basic groups like amines. | |
| Bioavailability | Often Improved | Modulation of lipophilicity and pKa can enhance membrane permeability and absorption. | |
| Conformation | Influenced | Fluorine substitution can create a conformational bias, locking the molecule into a more active shape. |
Overview of the Compound's Role as a Key Intermediate in Pharmaceutical Research and Development and in Medicinal Chemistry and Material Science
(5-Fluorobiphenyl-2-yl)methanamine is primarily utilized as a key intermediate—a specialized chemical building block—for the synthesis of more complex molecules. Its commercial availability points to its utility in discovery chemistry, where it serves as a starting point for constructing novel compounds for evaluation in pharmaceutical and material science applications.
In pharmaceutical research, this intermediate provides a pre-assembled scaffold containing the desirable fluorobiphenyl moiety. Medicinal chemists can leverage the reactive primary amine of the methanamine group to introduce a wide variety of new functional groups and build larger, more elaborate structures. For example, the amine can be acylated, alkylated, or used in cyclization reactions to generate libraries of novel compounds for screening against diseases. The strategic placement of the fluorine atom and the biphenyl core is carried through into the final products, imparting the potential benefits of metabolic stability and high binding affinity discussed previously.
While specific, publicly documented syntheses starting from this compound to create named final products are not abundant in the literature, its value is evident from its structure. It is a building block designed for the efficient synthesis of molecules targeting areas where fluorobiphenyl structures are prevalent, such as in the development of enzyme inhibitors or receptor modulators. Similarly, in material science, the rigid, fluorinated biphenyl structure can be incorporated into polymers or other materials where thermal stability, specific electronic properties, and defined structural characteristics are required. mdpi.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1002557-11-0 | |
| Molecular Formula | C₁₃H₁₂FN | |
| Molecular Weight | 201.24 g/mol | |
| Physical Form | Solid | |
| IUPAC Name | (5-fluoro[1,1'-biphenyl]-2-yl)methanamine |
Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-2-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGMOGJZQSBAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287284 | |
| Record name | 5-Fluoro[1,1′-biphenyl]-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002557-11-0 | |
| Record name | 5-Fluoro[1,1′-biphenyl]-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002557-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro[1,1′-biphenyl]-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of 5 Fluorobiphenyl 2 Yl Methanamine Derivatives
Elucidation of Key Structural Determinants for Biological Activity
The methanamine moiety serves as a critical interaction point, often acting as a hydrogen bond donor or an ionizable group at physiological pH. The length and flexibility of the linker between the biphenyl (B1667301) core and the amine are also key determinants of activity, as they dictate the positioning of the amine in the binding pocket of a target protein.
Exploration of Substituent Effects on Fluorobiphenyl and Methanamine Moieties
Systematic modifications of the fluorobiphenyl and methanamine moieties have provided valuable insights into the SAR of this chemical class.
Fluorobiphenyl Moiety: Substituents on the biphenyl rings can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. The position of the fluorine atom at the 5-position of the biphenyl system is a defining feature. Altering the position or number of fluorine substituents can have a profound impact on activity. In studies of related compounds, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings has been shown to fine-tune the electronic character of the molecule, which can influence binding affinity and selectivity.
Methanamine Moiety: Modifications to the methanamine side chain are also a critical aspect of SAR exploration. N-alkylation or N-arylation of the primary amine can significantly alter the compound's properties. For example, in a series of N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes, which share structural similarities with the biphenylmethanamine scaffold, the nature of the N-substituent was found to be a key determinant of affinity and selectivity for monoamine transporters. researchgate.net Specifically, substitution with a phenyl-n-butyl group resulted in high affinity for the dopamine (B1211576) transporter while reducing affinity for muscarinic receptors. researchgate.net
The following table illustrates the impact of N-substitution on the activity of a related series of monoamine transporter inhibitors:
| Compound | N-Substituent | Dopamine Transporter (DAT) Ki (nM) | Serotonin (B10506) Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| Analog 1 | -CH3 | 15 | 250 | 1500 |
| Analog 2 | -CH2CH2Ph | 8.5 | 120 | 850 |
| Analog 3 | -CH2CH2CH2Ph | 5.2 | 85 | 600 |
Data is hypothetical and for illustrative purposes, based on trends observed in related compound series.
Impact of Fluoro-Substitution on Biological Activity and Selectivity
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. researchgate.netnih.gov In the context of (5-fluorobiphenyl-2-yl)methanamine, the fluorine atom at the 5-position can exert its influence through several mechanisms.
Fluorine is a highly electronegative atom and can alter the electronic properties of the aromatic ring through inductive effects. This can influence the pKa of the methanamine group and the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with a biological target. Furthermore, the C-F bond is highly polarized and can participate in favorable electrostatic interactions.
Studies on fluorinated biphenyls have shown that fluoro-substitution can affect the planarity of the biphenyl system. While the effect is generally less pronounced than that of larger halogens like chlorine, it can still influence the conformational preferences of the molecule. nih.gov This alteration in three-dimensional shape can impact how the molecule fits into a binding site, thereby affecting both potency and selectivity. The strategic placement of fluorine can also block sites of metabolism, leading to improved pharmacokinetic properties. researchgate.net For instance, fluorination has been shown to enhance the metabolic stability of compounds by preventing oxidative metabolism. researchgate.net
Identification of Key Pharmacophoric Elements
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com For the this compound scaffold, the key pharmacophoric elements can be inferred from its structural components and comparison with related molecules.
A likely pharmacophore model would include:
Two hydrophobic/aromatic regions: corresponding to the two phenyl rings of the biphenyl system. The relative orientation of these rings is critical.
A hydrogen bond donor/positive ionizable feature: represented by the primary amine of the methanamine group.
A halogen-bonding or electron-rich region: represented by the fluorine atom.
In a study of biphenyl amide derivatives, a pharmacophore model for 5-HT2B receptor antagonists was developed which included a hydrogen bond donor and hydrophobic regions that align well with the features of the this compound scaffold. nih.gov This suggests that the biphenyl moiety can provide the necessary hydrophobic interactions, while the methanamine can furnish a key hydrogen bond. nih.gov
The following table outlines a potential pharmacophore model for this class of compounds:
| Pharmacophoric Feature | Corresponding Structural Element |
| Aromatic/Hydrophobic Region 1 | Phenyl ring 1 of biphenyl |
| Aromatic/Hydrophobic Region 2 | Phenyl ring 2 of biphenyl |
| Hydrogen Bond Donor / Positive Ionizable | -CH2NH2 group |
| Halogen Bonding / Electron-rich region | Fluorine atom |
Molecular Pharmacology and Biological Target Elucidation
Steroidogenesis Enzyme Modulation: Aldosterone (B195564) Synthase and Aromatase Inhibition
In Vitro Enzymatic Assay Development and Inhibition Kinetics
To characterize the inhibitory potential of (5-Fluorobiphenyl-2-yl)methanamine against specific enzyme targets, robust in vitro enzymatic assays are essential. For targets such as human sirtuin 2 (SIRT2), a member of the histone deacetylase family, fluorescence-based assays are a common starting point. These assays typically utilize a fluorogenic substrate that, upon enzymatic deacetylation, can be cleaved by a developer to produce a fluorescent signal. The intensity of this signal is inversely proportional to the inhibitory activity of the compound being tested.
Initial high-throughput screening of compound libraries often identifies hit compounds that exhibit a significant percentage of inhibition at a fixed concentration, for instance, 100 μM and 10 μM. nih.govnih.gov For promising candidates, dose-response curves are then generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency. For example, in the study of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, a potent SIRT2 inhibitor was identified with an IC₅₀ value of 2.47 μM, which was significantly more potent than the known inhibitor AGK2 (IC₅₀ = 17.75 μM). nih.gov
Mechanistic Studies of Enzyme-Inhibitor Interaction
Understanding how an inhibitor interacts with its target enzyme is crucial for rational drug design and optimization. Molecular docking simulations are a powerful computational tool used to predict the binding mode of a small molecule within the active site of a protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's affinity and selectivity.
For instance, molecular docking analyses of potent (5-phenylfuran-2-yl)methanamine-based SIRT2 inhibitors have suggested that these compounds fit well within an induced hydrophobic pocket of the enzyme. nih.govnih.gov Such studies can elucidate the structural basis for the observed inhibitory activity and guide the synthesis of new analogs with improved potency and selectivity. These computational predictions are often corroborated by biophysical techniques and, ultimately, by co-crystallization of the inhibitor with the target protein to obtain an X-ray structure of the complex. rsc.org
Potential Interactions with Other Biological Pathways and Targets (Inferred from Related Methanamine Scaffolds)
The methanamine scaffold is a versatile structural motif found in a variety of biologically active molecules. Based on the activities of related compounds, it is plausible that this compound may interact with several other biological targets and pathways.
Human Sirtuin 2 (SIRT2) Inhibition and Histone Deacetylase Family Interactions
Human sirtuin 2 (SIRT2) is a zinc-dependent deacetylase that plays a role in various cellular processes, and its inhibition is a therapeutic strategy for cancer and neurodegenerative diseases. nih.govnih.govrsc.org The (5-phenylfuran-2-yl)methanamine scaffold has been identified as a novel starting point for the development of potent and selective SIRT2 inhibitors. researchgate.net Structure-activity relationship (SAR) studies on a series of these derivatives led to the discovery of compounds with significant inhibitory activity. nih.gov
Histone deacetylases (HDACs) are a class of enzymes that, like SIRT2, are involved in the epigenetic regulation of gene expression. nih.gov The interaction between inhibitors and HDACs is often mediated by a zinc-binding group within the inhibitor that chelates the zinc ion in the enzyme's active site. nih.gov Given the structural similarities, it is conceivable that this compound could exhibit inhibitory activity against SIRT2 and potentially other members of the histone deacetylase family.
Serotonin (B10506) Receptor (5-HT2C) Agonist Activity and Selectivity
The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor that has been implicated in the regulation of mood, appetite, and addiction. nih.govnih.gov Agonists of the 5-HT2C receptor have shown therapeutic potential for the treatment of obesity and substance use disorders. nih.govnih.gov For example, lorcaserin, which features a 3-benzazepine scaffold, is a selective 5-HT2C receptor agonist. nih.gov While the scaffold of this compound is distinct, the presence of an amine group, a common feature in many neurotransmitter receptor ligands, suggests the possibility of interaction with serotonin receptors. Further investigation would be required to determine if it exhibits any agonist or antagonist activity at the 5-HT2C receptor and to assess its selectivity over other serotonin receptor subtypes.
Modulation of Ion Channels for Neurological Applications (e.g., Sodium Currents)
Ion channels are fundamental to neuronal excitability, and their modulation has significant implications for neurological disorders. nih.gov Voltage-gated sodium channels, for instance, are key targets for the treatment of pain and epilepsy. nih.gov Scaffolding proteins can play a crucial role in anchoring ion channels at the neuronal membrane and modulating their activity. nih.gov Given that various small molecules can modulate ion channel function, it is plausible that compounds with a methanamine scaffold could interact with ion channels. nih.gov Such interactions could potentially lead to the modulation of sodium currents or other ion channel activities relevant to neurological applications. The specific effects would depend on the compound's ability to bind to the channel protein and influence its gating properties.
Antioxidant Properties and Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition
Some molecular scaffolds possess inherent antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and mitigate oxidative stress. nih.gov This activity is beneficial in various pathological conditions, including neurodegenerative diseases and tissue damage. nih.gov
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, contributes to tumor growth and immune suppression in various cancers. nih.gov Pharmacological inhibition of STAT3 has been shown to reduce malignant cell growth both in vitro and in vivo. nih.gov While direct evidence is lacking for this compound, the exploration of its potential antioxidant effects and its ability to modulate the STAT3 signaling pathway could reveal additional therapeutic applications.
Anticonvulsant and Analgesic Activities
There is no specific scientific literature available that evaluates the anticonvulsant or analgesic properties of this compound. However, the broader class of fluorinated biphenyl (B1667301) compounds has been a subject of interest in medicinal chemistry. For example, Flurbiprofen, which is 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propionic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) with potent analgesic effects. mdpi.com Its mechanism involves the non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). While Flurbiprofen shares the fluorobiphenyl core, its acidic functional group is fundamentally different from the methanamine group of the subject compound, and therefore its analgesic activity cannot be directly extrapolated.
Similarly, other research has focused on various amide derivatives with anticonvulsant and antinociceptive (analgesic) properties. For instance, certain amides of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetic acid have shown broad-spectrum anticonvulsant activity in animal models like the maximal electroshock (MES) and 6 Hz seizure tests, as well as efficacy in models of tonic and neuropathic pain. mdpi.commdpi.com These compounds, however, are structurally distinct from this compound.
Broader Anticancer and Antifungal Activity Evaluation of Amino Derivatives
Direct evaluation of the anticancer or antifungal activity of this compound or its specific amino derivatives is not present in the available scientific literature. The introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to enhance metabolic stability and binding affinity, and many fluorinated compounds exhibit a wide range of biological activities. nih.govresearchgate.net
Research into related structural classes provides some context. Biphenyl derivatives, in general, have been investigated for their therapeutic potential, including antimicrobial and antifungal applications. researchgate.net For example, a series of biphenyl imidazole (B134444) derivatives demonstrated excellent antifungal activities against Candida albicans and Cryptococcus neoformans, with their mechanism of action suggested to be the inhibition of the fungal enzyme CYP51. nih.gov Another study on biphenyl-2,6-diethanone derivatives also reported significant antifungal properties against C. neoformans. researchgate.net
In the context of anticancer research, fluorinated compounds are prevalent. acs.orgnih.gov Studies on fluorinated isatins and fluorinated benzothiazoles have shown potent antiproliferative activity against various human cancer cell lines. nih.gov However, these heterocyclic systems are structurally dissimilar to the biphenyl-methanamine scaffold.
Without direct experimental data, the potential activities of this compound and its derivatives in these areas remain speculative.
Computational Approaches in the Study of 5 Fluorobiphenyl 2 Yl Methanamine
In Silico Ligand Design and Virtual Screening Methodologies
The design of ligands and the use of virtual screening are foundational steps in modern drug discovery, allowing for the rapid assessment of large compound libraries against a biological target. For a molecule like (5-Fluorobiphenyl-2-yl)methanamine, in silico design would involve the creation of a virtual library of derivatives. This process would systematically modify the core structure—for instance, by altering the position of the fluorine atom, substituting the phenyl rings, or modifying the methanamine group—to explore the chemical space around the parent molecule.
Virtual screening methodologies can then be employed to filter these extensive libraries. These methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based virtual screening would utilize the known structure of this compound and compare it to databases of existing active compounds, identifying molecules with similar physicochemical properties or pharmacophoric features. Structure-based virtual screening, conversely, would require a three-dimensional structure of a target protein. It would then computationally "dock" the designed ligands into the active site of the target to predict binding affinity and mode. This approach is particularly useful in identifying novel scaffolds that may interact with a target of interest.
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. In the context of this compound, docking studies would be instrumental in hypothesizing its potential biological targets and understanding the intricacies of its binding. The biphenyl (B1667301) core provides a rigid scaffold that can be accommodated in various enzymatic clefts, and the fluorine atom can form specific halogen bonds or other non-covalent interactions that enhance binding affinity. acs.org
The analysis of protein-ligand interactions resulting from docking simulations provides critical insights into the mechanism of action. For instance, studies on other biphenyl derivatives have shown that they can act as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. mdpi.com A hypothetical docking of this compound into the active site of such an enzyme might reveal key interactions, such as hydrogen bonds from the methanamine group to acidic residues or pi-pi stacking interactions involving the biphenyl rings.
A summary of potential interactions that could be investigated for this compound based on studies of similar compounds is presented in the table below.
| Interaction Type | Potential Interacting Residues (Example) | Significance in Binding |
| Hydrogen Bonding | Aspartic Acid, Glutamic Acid, Serine | Anchors the ligand in the binding pocket |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the biphenyl core within the active site |
| Halogen Bonding | Carbonyl oxygens of the protein backbone | Enhances specificity and affinity |
| Hydrophobic Interactions | Leucine, Valine, Isoleucine | Contributes to overall binding energy |
Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. An MD simulation of this compound bound to a putative target protein would allow for the assessment of the stability of the binding mode predicted by docking. It can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the biological system.
Cheminformatics Analysis, Compound Library Design, and Pan-Assay Interference Compound (PAINS) Considerations
Cheminformatics encompasses the use of computational methods to analyze chemical data. For this compound, cheminformatics tools can be used to calculate a range of molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. These descriptors are crucial for predicting the "drug-likeness" of a compound and its potential pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
When designing a library of derivatives based on the this compound scaffold, cheminformatics plays a vital role in ensuring chemical diversity and focusing on compounds with favorable predicted properties. This helps to prioritize which compounds to synthesize and test experimentally, saving time and resources.
An important consideration in early-stage drug discovery is the identification of Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear to be active in many different assays due to non-specific mechanisms, such as aggregation, reactivity, or fluorescence interference, rather than specific binding to the target. It is essential to perform a cheminformatics analysis to check if the this compound scaffold or any of its designed derivatives contain substructures that are known to be associated with PAINS. This helps to avoid pursuing false positives and directs research efforts towards genuinely promising lead compounds.
Preclinical Pharmacological Assessment and Therapeutic Utility
In Vitro Efficacy and Cellular Activity Evaluations
No data has been reported on the in vitro efficacy or cellular activity of (5-Fluorobiphenyl-2-yl)methanamine. This includes a lack of information on its potency (e.g., IC₅₀ or EC₅₀ values) against any specific biological targets or its effects in cell-based assays.
Selectivity Profiling and Off-Target Activity Assessment
There is no publicly available information on the selectivity of this compound for any intended target, nor are there any reports on its potential off-target activities.
Development of Disease-Relevant Preclinical Models for Biological Activity Confirmation
No studies have been published that describe the use of this compound in any preclinical models of disease.
Research Models for Neurological Disorders (e.g., Dopaminergic System, Epilepsy, Neurodegenerative Diseases)
There is no information on the evaluation of this compound in models related to the dopaminergic system, epilepsy, or neurodegenerative diseases.
Models for Cardiovascular Conditions (e.g., Cardiac Arrhythmias, Hypertension, Congestive Heart Failure)
Data regarding the assessment of this compound in preclinical models of cardiac arrhythmias, hypertension, or congestive heart failure is not available.
Endocrine System Models (e.g., Aldosterone (B195564)/Aromatase Mediated Conditions)
There are no reports of this compound being tested in models of conditions mediated by aldosterone or aromatase.
Models for Cancer and Inflammatory Processes
No research has been published on the activity of this compound in preclinical models of cancer or inflammation.
Analytical Characterization and Quantitative Method Development in Research Contexts
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The definitive identification of (5-Fluorobiphenyl-2-yl)methanamine relies on a combination of spectroscopic methods that probe its molecular structure at different levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the precise arrangement of atoms.
¹H NMR (Proton NMR) provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see characteristic signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns influenced by the fluorine and aminomethyl substituents. The benzylic protons of the methanamine group would likely appear as a distinct singlet or a doublet, depending on the solvent and pH.
¹³C NMR (Carbon-13 NMR) reveals the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom, including the two ipso-carbons of the biphenyl (B1667301) linkage, the carbon atom bearing the fluorine, and the benzylic carbon of the methanamine group. The chemical shift of the carbon attached to the fluorine atom would be significantly affected by the fluorine's high electronegativity, resulting in a large C-F coupling constant.
¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique that would show a signal for the single fluorine atom, providing information about its chemical environment.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound (C₁₃H₁₂FN), the expected exact mass would be calculated and compared against the experimental value. For instance, a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl) pyrimidin-4-yl)benzamide, has been characterized using MS among other techniques. researchgate.net
A hypothetical table of expected NMR and MS data for this compound is presented below.
| Analytical Technique | Expected Data Type | Anticipated Observations for this compound |
| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Multiple signals in the aromatic region (approx. 7.0-7.6 ppm), a signal for the CH₂ group (approx. 3.8-4.2 ppm), and a signal for the NH₂ protons (variable). |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for aromatic carbons (approx. 110-165 ppm), with the C-F carbon showing a large coupling constant, and a signal for the benzylic carbon. |
| ¹⁹F NMR | Chemical Shift (ppm) | A single resonance, likely a triplet or doublet of doublets due to coupling with ortho and meta protons. |
| HRMS | m/z Ratio | A precise mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺, confirming the elemental formula C₁₃H₁₃FN⁺. |
High-Resolution Chromatographic Methods for Purity Assessment and Enantiomer Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating its enantiomers, as the molecule is chiral due to the atropisomerism of the biphenyl system and the presence of the aminomethyl group.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The purity would be determined by integrating the peak area of the main compound and any impurities detected by a UV detector. For example, the purity of novel benzoxazole (B165842) derivatives has been assessed using HPLC. researchgate.net
Enantiomer Separation is critical as the biological activity of chiral molecules often resides in one enantiomer. The separation of the enantiomers of this compound would be achieved using chiral chromatography. wikipedia.org This can be done in two main ways:
Direct Separation: Using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds.
Indirect Separation: Derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. acs.org These diastereomers can then be separated on a standard achiral HPLC column.
The development of such a method would involve screening different chiral columns and mobile phases to achieve baseline resolution of the two enantiomeric peaks. The resolution of racemic compounds is a well-established practice in medicinal chemistry. researchgate.net
Quantitative Bioanalytical Methods for Concentration Determination in Research Samples
In a research context, especially during preclinical development, it is crucial to measure the concentration of a compound in biological matrices like plasma, blood, or tissue homogenates. This is typically achieved using a hyphenated technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . nih.gov
The development of a quantitative bioanalytical method for this compound would involve several key steps:
Sample Preparation: The compound would need to be extracted from the biological matrix to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net
Chromatographic Separation: A rapid HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method would be developed to separate the analyte from matrix components and any potential metabolites.
Mass Spectrometric Detection: A tandem mass spectrometer, typically a triple quadrupole, would be used for detection. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated molecule) and a specific product ion (a fragment generated by collision-induced dissociation).
Method Validation: The method would be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. unodc.orgeuropa.eu
A hypothetical LC-MS/MS method for the quantification of this compound is outlined in the table below.
| Parameter | Typical Condition/Procedure |
| Biological Matrix | Plasma, Tissue Homogenate |
| Sample Preparation | Protein precipitation with acetonitrile or Solid-Phase Extraction (SPE) |
| Chromatography | UHPLC with a C18 column |
| Mobile Phase | Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor ion [M+H]⁺ → Product ion (specific fragment) |
| Internal Standard | A stable isotope-labeled version of the analyte (e.g., deuterated) |
The development and validation of such a method would enable researchers to conduct pharmacokinetic and pharmacodynamic studies, which are essential for evaluating the research potential of this compound. The principles for such bioanalysis are well-established for various drug molecules. nih.govscispace.com
Q & A
Q. What are the recommended methods for structural elucidation of (5-Fluorobiphenyl-2-yl)methanamine?
- Methodological Answer : Structural characterization typically employs NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the biphenyl framework and fluorine substitution pattern. For unambiguous confirmation, X-ray crystallography is ideal, provided high-purity crystals (≥95%) are obtained . Mass spectrometry (HRMS or LC-MS) can validate molecular weight (C₁₃H₁₂FN; theoretical MW: 201.24 g/mol) and detect isotopic patterns from fluorine .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : A common approach involves coupling fluorinated aryl halides with amine precursors via Buchwald-Hartwig amination or Ullmann-type reactions , using palladium or copper catalysts. For example, a bromo-fluorobiphenyl intermediate could undergo amination with ammonia or methylamine under controlled conditions (e.g., 80–100°C, 12–24 hours). Reaction progress should be monitored via TLC or HPLC to minimize side products like dehalogenated byproducts . Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures ≥95% purity .
Advanced Research Questions
Q. What strategies are effective for analyzing bioactivity contradictions in this compound derivatives?
- Methodological Answer : Contradictory bioactivity data (e.g., variable IC₅₀ values in kinase assays) require systematic validation:
- Replicate experiments under standardized conditions (pH, temperature, solvent controls).
- Use isothermal titration calorimetry (ITC) to confirm binding affinity independently.
- Perform dose-response studies to rule out assay interference from fluorinated byproducts.
Cross-referencing with structural analogs (e.g., chlorine-substituted biphenylmethanamines) can clarify substituent effects on activity .
Q. How can researchers validate the purity of this compound for pharmacological studies?
- Methodological Answer : Rigorous purity validation involves:
- HPLC-UV/ELSD with a C18 column (acetonitrile/water mobile phase) to quantify impurities (target: ≥98% purity).
- Elemental analysis (C, H, N, F) to confirm stoichiometry.
- Karl Fischer titration to measure residual water (<0.1% w/w).
For trace metal detection (e.g., Pd from synthesis), ICP-MS is recommended .
Q. What are the challenges in designing stable formulations of this compound for in vivo studies?
- Methodological Answer : Fluorinated amines are prone to oxidative degradation and hygroscopicity . Mitigation strategies include:
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
- Use of antioxidants (e.g., ascorbic acid) in aqueous buffers.
- Salt formation (e.g., hydrochloride salts) to enhance stability and solubility.
Stability should be assessed via accelerated aging studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
